molecular formula C21H15F4N5O2 B2681170 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 941973-08-6

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2681170
CAS No.: 941973-08-6
M. Wt: 445.378
InChI Key: HGLUKJMAZHKHJZ-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H15F4N5O2 and its molecular weight is 445.378. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of 4-fluorophenyl and trifluoromethyl substituents enhances its structural diversity and may contribute to its efficacy in various biological contexts.

PropertyValue
Molecular Formula C₁₄H₁₂F₄N₅O₂
Molecular Weight 301.28 g/mol
CAS Number 946331-97-1

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of the pyrazolo[3,4-d]pyridazine core have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism often involves the inhibition of specific kinases or signaling pathways associated with tumor growth.

  • Case Study 1 : A related compound demonstrated effective inhibition of MNK1/2 kinase activity, leading to reduced phosphorylation of eIF4E in MDA-MB-231 cells, which is critical for cancer cell proliferation and survival .

Anti-inflammatory Effects

The acetamide functional group present in the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

  • Case Study 2 : Research on related pyrazolo compounds showed significant reductions in inflammatory markers in RAW264.7 macrophage cells, indicating a promising avenue for treating inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cellular signaling pathways that regulate cell growth and survival.
  • Modulation of Gene Expression : By affecting transcription factors or signaling molecules, the compound can alter gene expression profiles associated with inflammation and cancer progression.
  • Receptor Interaction : It may interact with specific receptors to mediate its effects on cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence potency and selectivity.

SubstituentEffect on Activity
4-Fluorophenyl Group Enhances anticancer activity
Trifluoromethyl Group Increases lipophilicity
Acetamide Functionality Essential for anti-inflammatory properties

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O2/c1-12-17-10-26-30(16-8-4-14(22)5-9-16)19(17)20(32)29(28-12)11-18(31)27-15-6-2-13(3-7-15)21(23,24)25/h2-10H,11H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLUKJMAZHKHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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